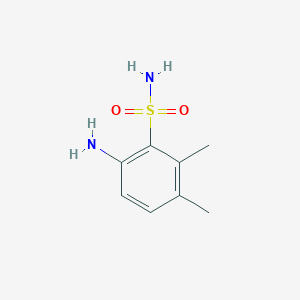

6-Amino-2,3-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

616224-79-4 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

6-amino-2,3-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-4-7(9)8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |

InChI Key |

GAOPEHVMWYPKND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)S(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Aminodimethylbenzenesulfonamide Scaffolds

Established Synthetic Routes to the Core Aminodimethylbenzenesulfonamide Structure

The synthesis of the core aminobenzenesulfonamide structure typically proceeds through two primary pathways: the sulfonation of an appropriate aniline (B41778) derivative or the reduction of a corresponding nitroaromatic compound.

The synthesis of an aminobenzenesulfonamide generally begins with the selection of a suitable aromatic precursor. A common industrial method involves the chlorosulfonation of an N-acylated aniline, such as acetanilide (B955). The acetyl group protects the amine during the aggressive chlorosulfonation step. This is followed by amination and subsequent deprotection of the amine.

A typical synthetic sequence is as follows:

N-Acetylation: Aniline or a substituted aniline is acetylated to protect the amino group.

Chlorosulfonation: The resulting acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl), primarily at the para position. google.com

Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide (-SO₂NH₂).

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the free aminobenzenesulfonamide.

An alternative route involves the reduction of a nitro group. For instance, a nitrated benzene (B151609) derivative can be chlorosulfonated and aminated, followed by the reduction of the nitro group to an amine. prepchem.com For the specific synthesis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide, a logical precursor would be 2,3-dimethylaniline (B142581) (2,3-xylidine).

| Precursor Route | Key Reaction Steps | Intermediate Compounds |

| From Acetanilide | N-Acetylation, Chlorosulfonation, Amination, Hydrolysis | N-acetylsulfanilic acid, p-acetaminobenzenesulfonyl chloride, Acetylaminobenzenesulfonamide |

| From Nitrobenzene | Nitration, Chlorosulfonation, Amination, Reduction | Nitrobenzenesulfonyl chloride, Nitrobenzenesulfonamide |

The efficiency of aminobenzenesulfonamide synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity.

For the chlorosulfonation step, the reaction is typically carried out by adding the acetanilide precursor to an excess of chlorosulfonic acid at a controlled temperature, often around 40-50°C, followed by heating to 55-60°C to complete the reaction. google.com The use of a catalyst, such as a mixture of thionyl chloride (SOCl₂) and dimethylformamide (DMF), can improve the conversion of the intermediate N-acetylsulfanilic acid to the desired p-acetaminobenzenesulfonyl chloride. google.com The molar ratio of chlorosulfonic acid to acetanilide is generally between 1.5 and 2.5 to 1. google.com

The amination step is usually performed by adding the sulfonyl chloride intermediate to a concentrated ammonia solution at a low temperature (e.g., 15-20°C), followed by warming to complete the reaction. google.com

Optimization protocols often involve:

Temperature Control: Precise temperature management is critical during chlorosulfonation to prevent side reactions and decomposition.

Molar Ratios: Adjusting the molar equivalents of the sulfonating agent and catalysts can significantly impact yield. google.com

Solvent Selection: Aromatic solvents like toluene (B28343) or xylene are often used in these reactions. google.com

Reaction Time: Heating the reaction mixture for a defined period, typically between 3 to 12 hours, ensures completion. google.com

| Reaction Step | Reagents | Temperature | Catalyst | Solvent |

| Chlorosulfonation | Chlorosulfonic acid, Acetanilide | 40-60°C | Thionyl chloride/DMF | None (excess reagent) |

| Amination | p-Acetaminobenzenesulfonyl chloride, Aqueous Ammonia | 15-40°C | None | Water |

| Hydrolysis | Acetylaminobenzenesulfonamide, NaOH solution | Elevated temperature | None | Water |

Functional Group Transformations and Derivatization of Aminodimethylbenzenesulfonamide Moieties

The aminobenzenesulfonamide scaffold allows for a wide range of derivatization reactions at the amino group, the sulfonamide nitrogen, and the benzene ring, enabling the synthesis of diverse chemical structures.

The nitrogen atoms of the amino and sulfonamide groups are common sites for substitution to create structural diversity.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various methods. A modern and efficient approach involves the use of alcohols as green alkylating agents, catalyzed by a metal-ligand bifunctional ruthenium catalyst, such as [(p-cymene)Ru(2,2′-bpyO)(H₂O)]. acs.orgacs.orgnih.gov This reaction typically proceeds at elevated temperatures (e.g., 125°C) in a solvent like tert-amyl alcohol with a base such as cesium carbonate. acs.org Another method utilizes manganese dioxide as a catalyst for N-alkylation with alcohols under solvent-free conditions. organic-chemistry.org More traditional methods employ alkyl halides, though these can sometimes lead to mixtures of products. nih.gov

N-Acylation: The amino group of aminobenzenesulfonamides can be readily acylated. Reaction with isocyanates or isothiocyanates in a solvent like chloroform (B151607) yields the corresponding urea (B33335) or thiourea (B124793) derivatives. ju.edu.joresearchgate.net Acylation can also be achieved using chloroacetyl chloride, which introduces a reactive handle for further functionalization. ju.edu.joresearchgate.net Enzymatic N-acylation using aminoacylases represents a greener alternative for selective acylation. nih.gov

| Substitution Type | Reagents | Catalyst/Conditions | Resulting Functional Group |

| N-Alkylation | Alcohols | Ruthenium catalyst, Cs₂CO₃, 125°C | N-alkyl sulfonamide |

| N-Alkylation | Alcohols | MnO₂, solvent-free, air | N-alkyl sulfonamide |

| N-Alkylation | Alkyl halides | Base | N-alkyl sulfonamide |

| N-Acylation | Isocyanates/Isothiocyanates | Chloroform | Urea/Thiourea |

| N-Acylation | Chloroacetyl chloride | Biphasic system (ethyl acetate/water), NaHCO₃ | α-chloroacetamide |

| N-Acylation | Fatty acids | Aminoacylase from Streptomyces ambofaciens | N-acyl amino acid |

While direct modification of the benzene ring of a pre-formed aminobenzenesulfonamide is less common than building the molecule from an already substituted precursor, it is theoretically possible through electrophilic aromatic substitution. The activating, ortho-, para-directing amino group and the deactivating, meta-directing sulfonamide group would compete in directing incoming electrophiles. The specific substitution pattern would depend on the reaction conditions and the nature of the electrophile.

Furthermore, the inherent electronic properties of the sulfonamide group can influence the reactivity of the aromatic ring. Studies have shown that the sulfonamide group can engage in non-covalent interactions, such as NH–π interactions, with adjacent aromatic rings, which can affect the acidity and reactivity of the molecule. vu.nl

Aminobenzenesulfonamides are valuable building blocks for the synthesis of a wide variety of heterocyclic compounds. The amino and sulfonamide functionalities provide reactive sites for cyclization reactions.

For example, enaminones derived from acetyl-benzenesulfonamides can be reacted with various reagents to form pyrazoles, triazolopyrimidines, and other heterocyclic systems. scirp.orgscirp.org The amino group of aminobenzenesulfonamides can also be used to construct quinazolinone rings. researchgate.net Additionally, the sulfonamide moiety itself can be incorporated into a heterocyclic ring, as seen in the synthesis of pyrrolobenzothiadiazepines from 2-azidobenzenesulfonamide (B1252160) precursors. nih.gov The reaction of aminobenzenesulfonamides with dichlorinated reagents can lead to the formation of six-, seven-, or eight-membered nitrogen heterocycles containing an endocyclic sulfonamide fragment. mdpi.com

| Heterocyclic System | Key Reagents/Intermediates | Reference |

| Pyrazoles, Triazolopyrimidines | Enaminones from 4-Acetyl-N,N-diethylbenzenesulfonamide | scirp.orgscirp.org |

| Quinazolin-4(3H)-ones | N-acetyl anthranilic acid, Hydrazinylbenzenesulfonamide | researchgate.net |

| Pyrrolobenzothiadiazepines | 2-Azidobenzenesulfonamide, 5-Bromopent-1-ene | nih.gov |

| 1,3,5-Triazinyl derivatives | 4,6-dichloro-1,3,5-triazin-2-yl aminobenzenesulfhonamide, various nucleophiles | nih.gov |

| Thiazoles | 2-Aminothiazole (B372263), Benzenesulfonyl chlorides | nih.gov |

Catalytic Approaches in Aminodimethylbenzenesulfonamide Synthesis

The introduction of an amino group onto the 2,3-dimethylbenzenesulfonamide core can be achieved through several catalytic strategies. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical approaches.

One plausible and widely utilized strategy involves the catalytic reduction of a nitro-substituted precursor. This two-step sequence typically begins with the nitration of 2,3-dimethylbenzenesulfonyl chloride, followed by amination to the corresponding sulfonamide, and subsequent reduction of the nitro group to the desired amine. While a classical method, the reduction step can be significantly enhanced through catalysis. Various catalytic systems, often employing transition metals like palladium, platinum, or nickel on a carbon support with hydrogen gas, are effective for this transformation.

Another significant catalytic approach is the direct amination of a functionalized 2,3-dimethylbenzene ring. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. nih.gov This methodology would typically involve the coupling of a halo-substituted 2,3-dimethylbenzenesulfonamide (e.g., 6-bromo-2,3-dimethylbenzene-1-sulfonamide) with an ammonia surrogate or ammonia itself, catalyzed by a palladium-phosphine complex. nih.govnih.gov Recent advancements have even demonstrated the use of aqueous ammonia with specialized ligands, enhancing the practicality and environmental profile of the reaction. nih.gov

Copper-catalyzed amination reactions also present a viable alternative. These methods can utilize sodium azide (B81097) as the amino source, followed by in situ reduction, to introduce the amino group onto an ortho-functionalized haloarene. nih.gov

Furthermore, direct C-H amination has emerged as a cutting-edge strategy, potentially offering a more atom-economical route. nih.gov Rhodium-catalyzed C-H amination, for instance, has been shown to be effective for the intermolecular amination of benzylic C-H bonds, although its application to the direct amination of the aromatic ring of a pre-formed sulfonamide would require specific directing group strategies. nih.gov

Below is a table summarizing potential catalytic approaches for the synthesis of this compound based on established methodologies for related compounds.

| Catalytic Method | Starting Material | Catalyst/Reagents | General Reaction Conditions | Potential Advantages |

| Catalytic Hydrogenation | 6-Nitro-2,3-dimethylbenzene-1-sulfonamide | H₂, Pd/C or PtO₂ | Moderate temperature and pressure | High yields, clean reaction |

| Buchwald-Hartwig Amination | 6-Halo-2,3-dimethylbenzene-1-sulfonamide | Pd(OAc)₂, Phosphine Ligand, Base, Ammonia source | Anhydrous solvent, inert atmosphere | Good functional group tolerance |

| Copper-Catalyzed Amination | 6-Halo-2,3-dimethylbenzene-1-sulfonamide | CuI, Ligand, NaN₃, Reducing agent | Polar solvent, elevated temperature | Cost-effective metal catalyst |

| Rhodium-Catalyzed C-H Amination | 2,3-Dimethylbenzene-1-sulfonamide | [Rh₂(esp)₂], Oxidant, Nitrogen source | Specific solvent and temperature | Direct functionalization, atom economy |

Novel Synthetic Pathways for Aminodimethylbenzenesulfonamide Analogues

The development of novel synthetic pathways is crucial for accessing a diverse range of aminodimethylbenzenesulfonamide analogues for structure-activity relationship (SAR) studies. These pathways often focus on the late-stage functionalization of the aminobenzenesulfonamide scaffold or the construction of the core structure through innovative bond-forming reactions.

One strategy involves the derivatization of the amino group of a pre-existing aminobenzenesulfonamide. For instance, the synthesis of a series of 3-aminobenzenesulfonamide (B1265440) derivatives was achieved by N-acylation, followed by further modifications to introduce urea, thiourea, or cyclic amine functionalities. ju.edu.jo This approach allows for the rapid generation of a library of analogues from a common intermediate.

Another innovative approach involves the construction of heterocyclic rings fused to the aminobenzenesulfonamide core. For example, benzimidazole-sulfonyl derivatives can be prepared through the reaction of a benzimidazole (B57391) scaffold with sulfonamide derivatives under standard conditions. nih.gov

The following table outlines a representative novel synthetic pathway for an aminobenzenesulfonamide analogue, highlighting the key reaction steps and transformations.

| Step | Reaction | Reagents and Conditions | Product | Reference |

| 1 | N-Acetylation | 3-Aminobenzenesulfonamide, Acetic Anhydride | N-(3-Sulfamoylphenyl)acetamide | ju.edu.jo |

| 2 | Chloromethylation | N-(3-Sulfamoylphenyl)acetamide, Chloroacetyl chloride, NaHCO₃ | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | ju.edu.jo |

| 3 | Gabriel Synthesis | 2-Chloro-N-(3-sulfamoylphenyl)acetamide, Potassium phthalimide | N-(3-Sulfamoylphenyl)-2-phthalimidoacetamide | ju.edu.jo |

| 4 | Hydrazinolysis | N-(3-Sulfamoylphenyl)-2-phthalimidoacetamide, Hydrazine hydrate | 2-Amino-N-(3-sulfamoylphenyl)acetamide | ju.edu.jo |

These novel pathways, often modular in nature, provide medicinal chemists with the tools to systematically explore the chemical space around the aminodimethylbenzenesulfonamide scaffold, leading to the discovery of new derivatives with potentially enhanced biological activities.

Mechanistic Insights into Reactions of this compound Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed mechanistic studies focusing specifically on the chemical compound this compound are not presently available in the public domain. Research into the reaction mechanisms, including cycloadditions and nucleophilic transformations, as well as the regiochemical and stereochemical outcomes of its synthetic transformations, appears to be a niche area with no published findings.

Similarly, there is a lack of available data concerning the analysis of reaction intermediates and transition states involving this particular sulfonamide derivative. While the broader class of aminobenzenesulfonamides has been a subject of chemical research, the specific substitution pattern of this compound bestows upon it a unique electronic and steric profile that would significantly influence its reactivity. However, dedicated studies to elucidate these specific mechanistic pathways have not been reported.

The exploration of reaction mechanisms is fundamental to understanding and predicting the behavior of a chemical compound. For a molecule like this compound, such studies would involve:

Mechanistic Studies of Chemical Reactions Involving Aminodimethylbenzenesulfonamide Derivatives

Analysis of Reaction Intermediates and Transition States:This would involve the use of computational modeling and spectroscopic techniques to identify and characterize the short-lived intermediates and high-energy transition states that occur during a chemical reaction. Such analyses provide deep insights into the reaction's energy profile and the factors that control its rate and outcome.

Given the absence of specific research on 6-Amino-2,3-dimethylbenzene-1-sulfonamide, no data tables or detailed research findings can be presented. The scientific community has yet to publish dedicated studies on the mechanistic aspects of this compound.

Advanced Analytical Techniques for Structural Elucidation of Aminodimethylbenzenesulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 6-Amino-2,3-dimethylbenzene-1-sulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing sulfonamide group (-SO₂NH₂) will influence the precise chemical shifts of the two aromatic protons. The protons of the two methyl groups (-CH₃) will appear in the upfield region, and their chemical shifts can provide information about their position on the aromatic ring. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups are often observed as broad singlets, and their chemical shifts can be variable and are dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | Multiplet | 2H |

| -NH₂ (Amino) | Variable (broad) | Singlet | 2H |

| -SO₂NH₂ (Sulfonamide) | Variable (broad) | Singlet | 2H |

| -CH₃ (Methyl at C2) | ~2.3 | Singlet | 3H |

| -CH₃ (Methyl at C3) | ~2.1 | Singlet | 3H |

Note: Predicted values are based on general principles of ¹H NMR spectroscopy for analogous structures.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are typically found in the range of 110-160 ppm. The carbons attached to the amino and sulfonamide groups will have their chemical shifts significantly influenced by these substituents. The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-SO₂NH₂ | 140 - 150 |

| C-NH₂ | 145 - 155 |

| C-CH₃ (C2) | 120 - 130 |

| C-CH₃ (C3) | 125 - 135 |

| Aromatic CH | 115 - 130 |

| -CH₃ (Methyl at C2) | 15 - 25 |

| -CH₃ (Methyl at C3) | 15 - 25 |

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy for analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino and sulfonamide groups, the S=O bonds of the sulfonamide group, the C-N bond, and the aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The sulfonamide N-H stretch is also found in this region. The asymmetric and symmetric stretching vibrations of the S=O group are strong and characteristic, appearing around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200 - 3400 |

| Sulfonamide (-SO₂) | Asymmetric S=O Stretch | 1300 - 1350 |

| Sulfonamide (-SO₂) | Symmetric S=O Stretch | 1120 - 1160 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl (-CH₃) | C-H Stretch | 2850 - 2960 |

Note: Expected frequency ranges are based on established IR correlation tables for sulfonamide and aromatic compounds.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Impact Mass Spectrometry (EIMS)

In Electron Impact Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often complex but can provide valuable structural information. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₈H₁₂N₂O₂S. Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the molecular formula of a compound. For this compound, HRMS would be able to confirm the molecular formula C₈H₁₂N₂O₂S by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of liquid chromatography with mass spectrometry offers a robust platform for the separation, detection, and identification of aminodimethylbenzenesulfonamide compounds from complex mixtures. LC-MS/MS, a tandem approach, further enhances selectivity and structural elucidation capabilities. mdpi.com The process involves the chromatographic separation of the analyte, followed by its ionization and mass analysis.

High-performance liquid chromatography (HPLC) is highly effective for the simultaneous analysis of amino compounds. mdpi.com For compounds like this compound, a reversed-phase column, such as an octadecylsilane (B103800) (C18) column, is typically employed for separation. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., containing an ammonium (B1175870) salt) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. nih.gov ESI is a soft ionization technique that is well-suited for polar molecules like sulfonamides, minimizing fragmentation during the ionization process. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information on the molecular weight of the compound.

In a tandem MS (MS/MS) experiment, specific ions are selected and subjected to fragmentation, yielding a characteristic fragmentation pattern that can be used for structural confirmation. This method offers high sensitivity and specificity, with the ability to achieve low limits of detection (LOD), often in the nanomolar to picomolar range. nih.govnih.gov

A key advantage of LC-MS/MS is its applicability for the analysis of underivatized amino compounds, which simplifies sample preparation. sigmaaldrich.comresearchgate.net The technique's wide linear range and good precision make it suitable for quantitative analysis. nih.gov

Interactive Data Table 1: Representative LC-MS/MS Parameters for the Analysis of an Aromatic Sulfonamide

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 50 mm x 3 mm, 3 µm) |

| Mobile Phase A | 100 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 4000 V |

| Temperature | 300 °C |

| Curtain Gas | 25 psi |

| Ion Source Gas 1 | 20 psi |

| Ion Source Gas 2 | 30 psi |

Note: The parameters in this table are representative and may require optimization for the specific analysis of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal, typically with dimensions in the micrometer range, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rsc.org The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern. carleton.edu

By rotating the crystal and collecting the diffraction data from various orientations, a complete dataset is obtained. creative-biostructure.com This data is then processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. mdpi.com The final step involves solving and refining the crystal structure to obtain the precise coordinates of each atom in the molecule. rsc.org

For aminodimethylbenzenesulfonamide compounds, SC-XRD can reveal important structural details, such as the planarity of the benzene ring, the conformation of the sulfonamide group, and the presence of intermolecular interactions like hydrogen bonding. These interactions play a crucial role in the stability of the crystal structure.

Interactive Data Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₈H₁₂N₂O₂S |

| Formula Weight | 200.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 992.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.338 |

| Absorption Coefficient (mm⁻¹) | 0.285 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5680 |

| Independent reflections | 2275 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Note: The data in this table is hypothetical and serves as an illustrative example for a compound of this type. Actual crystallographic data would need to be determined experimentally.

Computational and Theoretical Chemistry Applications to Aminodimethylbenzenesulfonamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. researchgate.net These calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-31G(d,p) or 6-311G++(d,p) basis set, which have been shown to be effective for organic molecules, including sulfonamide derivatives. researchgate.netmkjc.inresearchgate.net The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional shape. researchgate.net For related benzenesulfonamide (B165840) derivatives, DFT calculations have been successfully used to determine lattice parameters and understand the forces governing molecular stability and reactivity. mkjc.in

Vibrational frequency analysis, performed at the same level of theory as geometry optimization, is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. researchgate.net For sulfonamide derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, the S=O stretching vibrations in sulfonamides are typically observed in the infrared spectrum. researchgate.net In a related benzenesulfonamide derivative, these have been computationally identified. mkjc.in This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Table 1: Representative Vibrational Frequencies for Sulfonamide-Related Structures (Note: Data is illustrative and based on general sulfonamide characteristics and related compounds, not specific to 6-Amino-2,3-dimethylbenzene-1-sulfonamide)

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methyl) | 2850-2960 |

| S=O Asymmetric Stretch | 1300-1370 |

| S=O Symmetric Stretch | 1140-1180 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability of a molecule. researchgate.netwikipedia.org A smaller gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For various organic molecules and sulfonamide derivatives, the HOMO-LUMO gap has been calculated to understand their electronic absorption properties and chemical reactivity. researchgate.netresearchgate.net In the context of this compound, the amino group would be expected to significantly influence the HOMO, while the sulfonamide group would impact the LUMO.

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; likely localized on the amino group and the aromatic ring. | Site of nucleophilic attack and electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital; likely influenced by the electron-withdrawing sulfonamide group. | Site of electrophilic attack and electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Determines chemical reactivity, stability, and electronic transition energy. wikipedia.org |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). mkjc.inwalisongo.ac.id This provides valuable insights into a molecule's intermolecular interactions and potential reactive sites. mkjc.in In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. researchgate.net

For sulfonamide derivatives, MEP maps reveal that the oxygen atoms of the sulfonamide group are typically regions of high negative potential, making them sites for hydrogen bonding and interactions with electrophiles. researchgate.net The amino group's nitrogen atom would also exhibit a negative potential. The hydrogen atoms of the amino and sulfonamide groups would show positive electrostatic potential. researchgate.net Such maps are invaluable for understanding how the molecule will interact with other molecules, including biological receptors.

Non-Linear Optical (NLO) Properties Investigations

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.net Computational methods, such as DFT, can be used to predict the NLO response of a molecule by calculating its hyperpolarizability. The presence of both electron-donating (amino) and electron-withdrawing (sulfonamide) groups on the benzene (B151609) ring of this compound suggests that it may possess NLO properties. Theoretical investigations on similar molecules often focus on calculating the first-order hyperpolarizability (β) to assess their potential for NLO applications. researchgate.net For some organic crystals, the NLO efficiency has been found to be significantly greater than that of standard materials like KDP. researchgate.net

Analysis of Non-Covalent Interactions (NCI) using Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a powerful computational method used to visualize and characterize non-covalent interactions (NCI) within and between molecules. researchgate.net This analysis is based on the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to identify and classify different types of non-covalent interactions.

Typically, these interactions are visualized as isosurfaces in real space, where different colors represent different interaction types:

Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces denote weak van der Waals interactions.

Red isosurfaces signify strong repulsive interactions, often found in sterically hindered regions or within rings.

For a molecule like this compound, RDG analysis would be expected to reveal several key non-covalent interactions. These would include hydrogen bonds involving the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups, which are crucial for forming supramolecular structures. nih.gov Studies on other sulfonamides have demonstrated the importance of C-H···O hydrogen bonds in dictating molecular conformation. rsc.org The analysis would also map out the van der Waals forces and potential steric repulsions arising from the methyl groups on the benzene ring. Such insights are fundamental to understanding the molecule's crystal packing and its interactions with biological targets. nih.govmdpi.com

Hirshfeld Surface and 2D Fingerprint Analysis for Intermolecular Packing and Interactions

Hirshfeld surface analysis is a versatile tool for exploring intermolecular interactions in crystalline solids. mkjc.inrsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting Hirshfeld surface can be mapped with various properties to visualize and quantify intermolecular contacts.

Key properties mapped onto the Hirshfeld surface include:

d norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds.

Shape Index : This property helps to identify complementary hollows and bumps, which are characteristic of π-π stacking interactions.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the nearest atom outside the surface (dₑ). Each type of atomic contact (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, and the relative area of these contacts can be calculated.

For this compound, a Hirshfeld surface analysis would provide detailed insights into its crystal packing. Based on studies of similar sulfonamide derivatives, it is expected that the analysis would highlight the following interactions rsc.orgnih.gov:

Strong hydrogen bonds involving the amino and sulfonamide groups, appearing as distinct spikes in the 2D fingerprint plot.

A significant contribution from H···H contacts, which are common in organic crystals. nih.gov

Potential C-H···π interactions, which are important for stabilizing crystal structures. researchgate.net

The table below, based on findings for a related bromobenzenesulfonamide derivative, illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 35.0 |

| O···H/H···O | 19.2 |

| H···Br/Br···H | 14.1 |

| H···C/C···H | 13.1 |

| H···N/N···H | 11.5 |

This interactive table demonstrates the percentage contribution of various intermolecular contacts for a related sulfonamide, providing a model for what might be observed for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are a cornerstone of modern drug discovery and are used to predict the activity of new compounds and to gain insights into the mechanisms of action.

The development of a QSAR model typically involves the following steps:

Data Set Selection : A series of compounds with known biological activities is selected.

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound.

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

While no specific QSAR models for this compound have been reported, numerous studies have successfully applied QSAR to other sulfonamide derivatives. nih.govnih.govnih.govnih.gov These studies have shown that the biological activity of sulfonamides can be influenced by various factors, including:

Electronic properties : The distribution of charge in the molecule can affect its ability to interact with biological targets.

Hydrophobicity : The hydrophobicity of the molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Steric factors : The size and shape of the molecule can determine how well it fits into the active site of an enzyme or receptor. nih.gov

A QSAR study on a series of aminophenyl benzamide (B126) derivatives, for example, revealed that hydrophobic character and hydrogen bond donating groups were crucial for their inhibitory activity. nih.gov For a potential QSAR model of this compound and its analogues, descriptors related to the amino and sulfonamide groups, as well as the methyl substitutions, would likely be important predictors of activity.

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of aminodimethylbenzenesulfonamide systems.

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobicity | Membrane permeability and binding to hydrophobic pockets |

| Dipole Moment | Electronic | Strength of polar interactions with the target |

| HOMO/LUMO Energies | Electronic | Chemical reactivity and charge transfer interactions nih.gov |

| Molecular Weight | Steric | Overall size and fit within a binding site |

| Number of H-bond Donors/Acceptors | Topological | Formation of specific hydrogen bonds with the target nih.gov |

This interactive table lists potential descriptors and their relevance in a QSAR model for aminodimethylbenzenesulfonamide systems.

Mechanistic Research into Biological Activities of Aminodimethylbenzenesulfonamide Analogues

Enzyme Inhibition Studies and Mechanistic Elucidation

The core of the biological activity of aminodimethylbenzenesulfonamide analogues lies in their ability to inhibit specific enzymes. The following sections detail the inhibition mechanisms, structure-activity relationships (SAR), and binding modes for several key enzyme targets.

α-Glucosidase inhibitors are crucial in managing post-prandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.gov The mechanism involves hindering the enzymatic cleavage of carbohydrates in the small intestine, thereby delaying glucose absorption. Sulfonamide derivatives have emerged as a promising class of α-glucosidase inhibitors. researchgate.net

The inhibitory activity of benzenesulfonamide (B165840) analogues is closely tied to their molecular structure. Structure-activity relationship studies suggest that specific substitutions on the benzene (B151609) ring and the sulfonamide group can significantly influence potency. For instance, the presence and position of hydroxyl groups can enhance inhibitory activity, likely by forming hydrogen bonds within the enzyme's active site. rsc.orgchemrxiv.org Studies on related heterocyclic sulfonamides have shown that certain derivatives can exhibit potent inhibition, with IC50 values indicating greater efficacy than the standard drug, acarbose. researchgate.net Molecular docking studies have further revealed that these inhibitors can bind to the active site of α-glucosidase, inducing conformational changes in its secondary structure and thereby blocking its catalytic function. rsc.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes, particularly BChE, is considered a viable therapeutic strategy for conditions like Alzheimer's disease. nih.gov

While AChE and BChE are structurally related, differences in their active site gorges allow for the design of selective inhibitors. nih.gov The active site of BChE is larger due to the substitution of bulky aromatic residues (found in AChE) with smaller ones, which can accommodate a wider variety of ligands. nih.gov The binding mechanism for inhibitors often involves interactions with key residues in different regions of the active site, such as the peripheral anionic site (P-site) and the acyl- and choline-binding pockets (A-sites). nih.gov Molecular docking analyses of BChE inhibitors have helped to elucidate these binding modes, identifying crucial interactions that contribute to their inhibitory activity. nih.gov For sulfonamide analogues, the specific substitutions on the aromatic ring would dictate the nature of these interactions, influencing both potency and selectivity for BChE over AChE.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. ekb.eg Its activity is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori, such as peptic ulcers and gastritis. ekb.eg Sulfonamide derivatives have been identified as potent urease inhibitors. researchgate.netfrontiersin.org

Kinetic studies have revealed that sulfonamide analogues can exhibit different modes of urease inhibition, including competitive and mixed-type inhibition. frontiersin.orgacs.org This suggests that they can bind to either the free enzyme or the enzyme-substrate complex. Molecular docking studies provide a deeper understanding of the binding interactions. These analyses show that sulfonamide inhibitors can dock effectively within the active site of the urease enzyme. ekb.egnih.gov Key interactions often involve the sulfonamide moiety forming hydrogen bonds with active site residues such as Asp494 and Arg439, and potentially coordinating with the nickel ions that are essential for catalysis. acs.orgnih.gov The nature and position of substituents on the benzenesulfonamide scaffold significantly influence the binding affinity and inhibitory potency. ekb.eg

| Compound Type | Inhibition (IC50, µM) | Inhibition Mode | Key Interactions |

|---|---|---|---|

| Naproxen-sulfaguanidine conjugate | 5.06 ± 0.29 | Competitive | Binding to urease active site |

| Naproxen-sulfathiazole conjugate | 5.82 ± 0.28 | Competitive | Binding to urease active site |

| Naproxen-sulfanilamide conjugate | 6.69 ± 0.11 | Competitive | Binding to urease active site |

| Naproxen-sulfadiazine conjugate | 4.08 ± 0.10 | Mixed | Binding to urease active site |

| Thiourea (B124793) (Standard) | 22.61 | Competitive | Binding to urease active site |

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. plos.org Certain isoforms, particularly the transmembrane, tumor-associated CA IX and CA XII, are upregulated in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. plos.org Benzenesulfonamides are a classic class of CA inhibitors. nih.gov

The primary mechanism of inhibition involves the sulfonamide group (SO2NH2) binding to the catalytic Zn(II) ion in the enzyme's active site in its deprotonated, anionic form (SO2NH⁻). This coordination tetrahedrally saturates the zinc ion, displacing a water molecule/hydroxide ion that is crucial for the catalytic cycle. The aromatic part of the inhibitor engages in further interactions with hydrophilic and hydrophobic residues within the active site cavity, which determines the isoform selectivity and binding affinity. mdpi.com Ureido-substituted benzene sulfonamides, for example, have shown potent and selective inhibition of CA IX over other isoforms like CA II. plos.org X-ray crystallography has revealed that these inhibitors interact more favorably with active site residues in CA IX, explaining their selectivity. plos.org

| Compound | hCA IX Inhibition (Ki, nM) | hCA XII Inhibition (Ki, nM) |

|---|---|---|

| Compound 6 (tricyclic imide derivative) | 9.7 | 14.0 |

| Compound 8 (bicyclic imide derivative) | 53.0 | 52.0 |

| Compound 7 (bicyclic imide derivative) | 103.0 | 23.0 |

| Acetazolamide (Standard) | 25.0 | 5.7 |

Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens from androgens. nih.gov Its inhibition is a cornerstone of therapy for estrogen-receptor-positive (ER+) breast cancer, as it deprives cancer cells of the estrogen needed for their growth. nih.govclinpgx.org Non-steroidal aromatase inhibitors often feature a heterocyclic or aromatic moiety that interacts with the enzyme.

The sulfonamide pharmacophore has been successfully integrated into aromatase inhibitor design. nih.gov Molecular docking studies have indicated that the oxygen and nitrogen atoms of the sulfonamide group can establish key interactions within the aromatase active site. nih.gov For instance, in studies with resveratrol-based sulfonamides, the sulfonamide group, along with the aromatic rings, interacts with key residues of the active site. The inhibition pathway involves blocking the enzyme's ability to convert androgens like testosterone and androstenedione into estrogens. clinpgx.org Structure-activity relationship analyses of these compounds suggest that electronic and lipophilic properties of the substituents play a crucial role in promoting the biological response. nih.gov

The structural versatility of aminodimethylbenzenesulfonamide analogues allows them to interact with a variety of other enzyme targets.

G protein-coupled receptor kinase 2 (GRK2): GRK2 is an enzyme that phosphorylates activated G protein-coupled receptors (GPCRs), leading to their desensitization. patsnap.com Elevated GRK2 levels are associated with heart failure. patsnap.com GRK2 inhibitors typically bind to the kinase domain, preventing it from interacting with its substrates and thereby prolonging GPCR signaling. patsnap.com Pharmacological inhibition of GRK2 has been shown to improve cardiac function and metabolism in experimental heart failure models. nih.govresearchgate.net

Dihydropteroate (B1496061) Synthase (DHPS): This enzyme is essential for folate synthesis in bacteria, catalyzing the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate. nih.gov Sulfonamides, including analogues of aminodimethylbenzenesulfonamide, function as classic antibacterial agents by acting as competitive inhibitors of DHPS. nih.govwikipedia.org Their structural similarity to the natural substrate, PABA, allows them to bind to the enzyme's active site, blocking the synthesis of dihydropteroate, a crucial folate precursor. patsnap.com This action halts bacterial growth by preventing the synthesis of nucleic acids. wikipedia.org

Lactate Dehydrogenase A (LDHA): LDHA is a key enzyme in anaerobic glycolysis, converting pyruvate to lactate. Many cancer cells rely on this pathway for energy production (the Warburg effect), making LDHA a promising target for cancer therapy. nih.govresearchgate.net N-phenylbenzenesulfonamides have been identified as a novel class of LDHA inhibitors. nih.gov The sulfonamide moiety is crucial for activity, forming hydrogen-bonding interactions within the enzyme's active site. nih.gov Inhibition of LDHA leads to a reduction in lactate production and can induce apoptosis in cancer cells. nih.govoncotarget.com

| Compound Type | LDHA Inhibition (IC50) | Mechanism |

|---|---|---|

| N-phenylbenzenesulfonamide (Hit Compound 9) | 720 nM | Sulfonamide forms hydrogen bonds with LDHA |

| Optimized derivative (Compound 28) | 156 nM | Enhanced inhibitory activity |

| Pyrazole-based compound (NCGC00274266) | ~20 µM | Inhibition of LDH-A |

Penicillin-Binding Protein 2X (PBP2x): PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.gov PBP2x of Streptococcus pneumoniae is a primary target for beta-lactam antibiotics, which act by acylating a serine residue in the active site, thereby inactivating the enzyme. nih.govnih.gov Bacterial resistance often arises from mutations in PBPs that reduce the binding efficiency of these antibiotics. nih.gov While beta-lactams are the classic PBP inhibitors, there is active research into novel, non-beta-lactam scaffolds that can circumvent resistance mechanisms. researchgate.net These new chemical classes, which could potentially include sulfonamide derivatives, aim to inhibit PBP function non-covalently, representing a new frontier in antibacterial drug development. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the interactions between sulfonamide analogues and their biological targets. These techniques provide detailed insights into the binding modes, affinities, and the specific molecular interactions that govern the compound's biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug design for understanding the mechanism of action and predicting the binding affinity between a ligand and a protein. The binding free energy, often expressed in kcal/mol, indicates the strength of the ligand-protein interaction, with lower values suggesting a stronger affinity.

For instance, docking studies on various amino acid-sulfonamide conjugates have shown binding free energies ranging from -6.9 to -7.8 kcal/mol, indicating strong affinity for the target protein, human carbonic anhydrase-I. researchgate.net In other studies involving 1,2,4-triazine sulfonamide derivatives, docking scores against various cancer-related receptors ranged from -5.655 kcal/mol to -6.634 kcal/mol. mdpi.com These computational predictions are crucial for identifying promising drug candidates. For example, a study on pyrimindione derivatives docked against cyclin-dependent kinases (CDKs) involved in colon tumor cell proliferation yielded free binding energy values between -9.6 and -7.8 Kcal/mol. lew.ro

MD simulations further refine these predictions by simulating the movement of atoms in the ligand-target complex over time, confirming the stability of the binding. Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are used to assess the stability of the complex. researchgate.net

Table 1: Predicted Binding Affinities of Sulfonamide Analogues to Various Targets

| Compound Class | Target Protein/Receptor | Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Amino acid-sulfonamide conjugates | Human Carbonic Anhydrase-I | -6.9 to -7.8 | researchgate.net |

| 1,2,4-Triazine sulfonamide derivatives | Cancer-related receptors (e.g., 3RHK, 5GTY) | -5.655 to -6.634 | mdpi.com |

| 2,6-Pyrimidindione derivatives | Cyclin-dependent kinases (CDKs) | -7.8 to -9.6 | lew.ro |

| Triazole benzene sulfonamide derivatives | Human Carbonic Anhydrase IX | -8.1 to -9.2 | researchgate.net |

The efficacy of a ligand is determined by its specific interactions with amino acid residues in the target's binding pocket. Molecular docking studies reveal these crucial interactions, which typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces.

For example, the docking of amino acid-sulfonamide conjugates into the active site of carbonic anhydrase revealed hydrogen bond interactions with the residue Thr199. researchgate.net The phenyl ring of one compound formed a π-π stacking interaction with Phe91, while a pyridinyl group created a π-alkyl interaction with Pro202, enhancing the molecule's binding capability. researchgate.net In another study, the oxygen of the sulfonamide group in 1,2,4-triazine derivatives formed hydrogen bonds with SER-1331 and LYS-1263 residues of the target receptor. mdpi.com

Identifying these key residues is critical. In one analysis, hydrophobic interactions were found to play a significant role, with residues such as I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, and P122 being crucial for stabilizing the ligand in the binding pocket. mdpi.com The mutation of these residues can confirm their importance; for instance, changing a key residue can lead to a complete loss of binding affinity. mdpi.com

Investigation of Antimicrobial Action Mechanisms

Sulfonamides are a well-established class of synthetic antimicrobial agents with a broad spectrum of activity against various pathogens. ijpsjournal.comnih.gov Their primary mechanism involves the disruption of a critical metabolic pathway in bacteria.

The principal antimicrobial mechanism of sulfonamides is their role as competitive inhibitors in the folic acid (folate) synthesis pathway. frontiersrj.comresearchgate.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA, making this pathway vital for bacterial growth and replication. ijpsjournal.comyoutube.com

The key enzyme in this pathway is dihydropteroate synthase (DHPS). researchgate.netnih.gov This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid. researchgate.netyoutube.com Sulfonamides are structural analogues of PABA. ijpsjournal.comfrontiersrj.com Due to this structural similarity, they can bind to the active site of the DHPS enzyme, acting as a competitive inhibitor and preventing PABA from binding. nih.govresearchgate.net This action blocks the synthesis of dihydrofolic acid, and consequently tetrahydrofolate, thereby halting the production of bacterial DNA and inhibiting cell division. frontiersrj.com Because this action stops bacterial growth rather than directly killing the cells, sulfonamides are considered bacteriostatic agents. frontiersrj.comresearchgate.net

Sulfonamides exhibit broad-spectrum antibacterial activity, effective against a wide range of Gram-positive and Gram-negative bacteria. nih.govfrontiersrj.com Susceptible Gram-negative bacteria include species such as Escherichia coli, Klebsiella, and Salmonella. ijpsjournal.comnih.gov They are also effective against Gram-positive bacteria like Staphylococcus aureus. nih.govfrontiersrj.com

While the primary mechanism is the inhibition of folate synthesis, the versatility of the sulfonamide scaffold allows for the development of novel derivatives with varied mechanisms of action. tandfonline.com Some newer sulfonamides can overcome resistance to classical sulfa drugs and may act via different pathways, although the inhibition of folate biosynthesis remains the most well-documented mechanism. tandfonline.com The antimicrobial activity of sulfonamide derivatives can be enhanced by the addition of electron-withdrawing groups, such as a nitro group, to the structure. ijpsjournal.comfrontiersrj.com

Antiproliferative and Anti-Cancer Activity Mechanisms

Beyond their antimicrobial properties, sulfonamide derivatives have emerged as a significant class of compounds with potent antiproliferative and anti-cancer activities. nih.govresearchgate.net Their mechanisms of action against cancer cells are diverse and target various pathways involved in tumor progression.

One of the primary anti-cancer mechanisms involves the inhibition of carbonic anhydrases (CAs). nih.govmdpi.com Specifically, the tumor-associated isoform, human carbonic anhydrase IX (hCA IX), is a key target. nih.govmdpi.com This enzyme is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell proliferation and survival. nih.gov Benzenesulfonamide-based compounds have been shown to be effective inhibitors of hCA IX, with some derivatives exhibiting inhibitory concentrations in the nanomolar range. mdpi.com

Another mechanism is the induction of apoptosis (programmed cell death). Studies have shown that certain sulfonamide analogues can trigger apoptosis in cancer cells. For example, one derivative was found to induce apoptosis in breast cancer cells by increasing the levels of cleaved caspases 3 and 9. nih.gov Furthermore, some compounds exhibit antiproliferative effects by causing cell cycle arrest, stopping cancer cells from progressing through the cell division cycle, often at the G0-G1 and S phases. nih.gov

The cytotoxic activity of these compounds has been evaluated against various cancer cell lines.

Table 2: Antiproliferative Activity of Selected Sulfonamide Analogues

| Compound/Analogue | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast Cancer) | 7.13 ± 0.13 µM | nih.gov |

| MPT0G157 (Indolylbenzenesulfonamide derivative) | HCT116 (Colorectal Cancer) | 0.029 ± 0.002 μM | oncotarget.com |

| Benzenesulfonamide derivative (12d) | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 µM (hypoxic) | nih.gov |

| Benzenesulfonamide derivative (12i) | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 µM (hypoxic) | nih.gov |

Modulatory Effects on Cellular Pathways (e.g., Glycolysis)

Recent research has begun to uncover the influence of sulfonamide derivatives on fundamental cellular metabolic pathways, including glycolysis. While the primary mechanism of action for antibacterial sulfonamides is the inhibition of folate biosynthesis, emerging evidence suggests a broader spectrum of activity.

A notable in silico study investigated the interaction of various sulfonamide derivatives with key enzymes of the glycolytic pathway. researchgate.netconsensus.app Glycolysis is a pivotal biochemical process for energy production in cells, and its dysregulation is a hallmark of various diseases, including cancer. researchgate.netconsensus.app The study revealed that different sulfonamide derivatives exhibit varying binding affinities for glycolytic enzymes. researchgate.netconsensus.app Among the tested compounds, sulfisoxazole and sulfamethazine demonstrated significant binding scores to certain glycolytic enzymes. researchgate.net

The potential interactions of selected sulfonamide derivatives with glycolytic enzymes, as determined by in silico screening, are summarized in the table below.

| Sulfonamide Derivative | Target Glycolytic Enzyme(s) with High Binding Affinity (based on computational screening) | Potential Effect |

| Sulfisoxazole | Specific glycolytic enzymes (unspecified in abstract) | Inhibition of glycolysis |

| Sulfamethazine | Specific glycolytic enzymes (unspecified in abstract) | Inhibition of glycolysis |

This data is derived from in silico screening and requires experimental validation.

Induction of Specific Cellular Responses

Beyond their effects on metabolic pathways, aminodimethylbenzenesulfonamide analogues and other sulfonamide derivatives have been shown to induce specific and potent cellular responses, particularly in the context of cancer. The primary responses observed are the induction of cell cycle arrest and apoptosis.

Several studies have demonstrated the capacity of novel sulfonamide derivatives to halt the proliferation of cancer cells by interfering with the cell cycle. For instance, a new 2,4-dinitrobenzenesulfonamide derivative, referred to as S1, was found to induce cell cycle arrest in acute leukemia cell lines. nih.govualberta.caresearchgate.net In K562 cells, this compound caused an arrest at the G2/M phase, while in Jurkat cells, the blockade occurred at the G0/G1 phase. nih.govresearchgate.net Similarly, novel 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest at different phases (G1/S, S, and G2/M) in various cancer cell lines, including ovarian, colon, breast, and liver cancer cells. nih.gov This effect is often mediated through the enhanced expression of cell cycle inhibitors like p21 and p27. nih.gov

In addition to cell cycle arrest, the induction of apoptosis (programmed cell death) is a key mechanism of the anticancer activity of many sulfonamide analogues. The aforementioned 2,4-dinitrobenzenesulfonamide derivative S1 was shown to trigger apoptosis in leukemia cells through both extrinsic and intrinsic pathways. nih.govresearchgate.net This involved the increased expression of the Fas receptor, loss of mitochondrial potential, and activation of caspase-3 in K562 cells. nih.govresearchgate.net In Jurkat cells, the apoptotic response was primarily through the intrinsic pathway, with a reduction in the expression of the anti-apoptotic protein survivin. nih.govresearchgate.net Other benzenesulfonate derivatives have also been reported to induce apoptosis and, in some cases, autophagy in cancer cells.

The table below summarizes the observed cellular responses to different sulfonamide derivatives in various cancer cell lines.

| Sulfonamide Derivative Class | Cancer Cell Line(s) | Induced Cellular Response(s) |

| 2,4-Dinitrobenzenesulfonamide (S1) | K562 (Acute Leukemia) | G2/M cell cycle arrest, Apoptosis (extrinsic and intrinsic pathways) |

| 2,4-Dinitrobenzenesulfonamide (S1) | Jurkat (Acute Leukemia) | G0/G1 cell cycle arrest, Apoptosis (intrinsic pathway) |

| 2-Thiouracil-5-sulfonamides | A-2780 (Ovarian), HT-29 (Colon), MCF-7 (Breast), HepG2 (Liver) | Cell cycle arrest (G1/S, S, or G2/M phase depending on cell line), Apoptosis |

| Benzenesulfonates | Glioblastoma and K562 | G2/M cell cycle arrest, Apoptosis, Autophagy |

Structure-Activity Relationship (SAR) Elucidation for Diverse Biological Targets

The biological activity of aminodimethylbenzenesulfonamide analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the potency and selectivity of these compounds for their biological targets. nih.gov

For anticancer activity, several SAR studies on various sulfonamide derivatives have revealed important trends. The nature and position of substituents on the aryl ring and the sulfonamide nitrogen are critical determinants of activity. For instance, in a series of novel N-arylsulfonylimidazolidinone derivatives, it was found that steric hindrance at the 4-position of the imidazolidinone scaffold can abolish anticancer activity. nih.gov Conversely, the introduction of bulky or hydrophobic acyl groups at a different position of the molecule significantly enhanced the activity. nih.gov This suggests that specific hydrophobic interactions with the target protein are crucial for the compound's efficacy.

The SAR for sulfonamide derivatives is target-dependent. For example, in the case of antibacterial sulfonamides, the presence of a para-amino group on the benzene ring is crucial for their mechanism of action, which involves mimicking p-aminobenzoic acid (PABA) to inhibit folate synthesis. Modifications to this amino group can lead to a loss of antibacterial activity.

While a detailed SAR specifically for 6-Amino-2,3-dimethylbenzene-1-sulfonamide is not available, general principles from related sulfonamide analogues suggest that the amino and dimethyl groups on the benzene ring likely play a significant role in modulating its biological activity. The positions of these groups (2,3-dimethyl and 6-amino) would influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with various biological targets. Further research is needed to elucidate the specific SAR for this particular substitution pattern.

The table below provides a generalized summary of SAR findings for anticancer sulfonamide analogues.

| Structural Modification | Effect on Anticancer Activity | Rationale (Hypothesized) |

| Increased hydrophobicity of substituents | Generally enhances activity | Improved membrane permeability and/or stronger hydrophobic interactions with the target protein. |

| Introduction of bulky groups at specific positions | Can enhance or abolish activity depending on the target and position | Optimal steric fit within the binding pocket of the target protein is required. |

| Substitution on the sulfonamide nitrogen | Modulates potency and selectivity | Can influence binding affinity and interactions with different biological targets (e.g., different enzyme isoforms). |

| Position of substituents on the aryl ring | Crucial for activity | Affects the electronic distribution and overall shape of the molecule, influencing target recognition. |

Advanced Research Applications of Aminodimethylbenzenesulfonamide Frameworks

Development as Molecular Probes and Research Tools in Biological Systems

The inherent chemical properties of aminobenzenesulfonamide derivatives make them attractive candidates for the development of molecular probes. nih.gov While specific research on 6-Amino-2,3-dimethylbenzene-1-sulfonamide as a molecular probe is not extensively documented, the broader class of sulfonamides has been successfully functionalized to create fluorescent probes for biological imaging. nih.gov These probes are designed to change their fluorescent properties upon interacting with specific biological targets, allowing for the visualization and study of cellular processes. nih.gov

The general principle involves designing probes that can be activated by specific enzymes or changes in the cellular environment, leading to a detectable signal. nih.gov For instance, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors. nih.gov These derivatives have shown the ability to be taken up by cancer cells and produce green fluorescent images, highlighting the potential of the sulfonamide framework in developing tools for noninvasive cancer detection. nih.gov The development of such probes often relies on principles like Photoinduced Electron Transfer (PeT) to modulate their fluorescence. nih.gov

Future research may explore the functionalization of the this compound core to create novel probes. The amino group on the benzene (B151609) ring offers a reactive site for the attachment of fluorophores or targeting moieties, which could be tailored to investigate specific biological systems or disease states.

Role as Strategic Intermediates in Complex Chemical Synthesis

The aminodimethylbenzenesulfonamide framework serves as a valuable building block in organic synthesis due to the presence of multiple reactive sites that allow for diverse chemical modifications. The amino and sulfonamide groups can be readily functionalized, making these compounds strategic intermediates in the synthesis of more complex molecules with desired biological or material properties. nih.gov

The synthesis of various sulfonamide derivatives is a significant area of research in medicinal chemistry. nih.gov These derivatives often exhibit a wide range of pharmacological activities. The 2-aminothiazole (B372263) scaffold, for example, is a common heterocyclic amine used as an intermediate in the synthesis of numerous compounds, including antibiotics and dyes. nih.gov The reactivity of the amino group allows for its incorporation into larger, more complex structures.

While specific, large-scale synthetic applications of this compound are not widely reported in publicly available literature, its structural motifs are found in various research contexts. The general reactivity of aminobenzenesulfonamides suggests its potential as a precursor for creating libraries of compounds for drug discovery and other applications. The substitution pattern on the benzene ring can influence the electronic properties and reactivity of the molecule, offering a way to fine-tune the properties of the final products.

Exploration in Materials Science Research (e.g., Fluorescent Properties)

The exploration of aminodimethylbenzenesulfonamide frameworks in materials science is an emerging area of interest, particularly concerning their potential fluorescent properties. The functionalization of material surfaces with well-defined molecules can alter their chemical and physical properties, including imparting luminescence. mdpi.com

While direct research on the fluorescent properties of this compound is limited, the broader class of sulfonamide derivatives has been investigated for their potential as functional materials. The modification of carbon-based nanomaterials with functional groups, including those containing nitrogen and sulfur, can lead to materials with tailored electrochemical and luminescent properties for applications in catalysis, batteries, and sensors. mdpi.com

The development of fluorescent materials often involves incorporating fluorophores into a stable molecular scaffold. The aminobenzenesulfonamide structure provides a platform for such modifications. The amino group can be used as a point of attachment for various chromophoric and fluorophoric units. The specific substitution pattern of the dimethyl groups on the benzene ring in this compound could influence the photophysical properties of any derived fluorescent materials. Further research is needed to fully explore the potential of this specific compound in the development of novel functional materials.

Utilization in Targeted Chemical Delivery Research Frameworks

The aminodimethylbenzenesulfonamide framework holds potential for use in targeted chemical delivery systems, particularly as a linker to connect a targeting moiety to a therapeutic agent. The design of effective drug delivery systems often relies on linkers that can stably carry a payload in systemic circulation and release it at the target site. nih.gov

Sulfonamide derivatives have been explored for their use in creating prodrugs, where a drug is chemically modified to be inactive until it reaches its target. The sulfonamide linkage can be designed to be cleaved by specific enzymes or under certain physiological conditions, such as the low pH environment of tumors. nih.gov For instance, mono-amino acid linkers have been shown to be effective in controlling the release of payloads in small molecule-drug conjugates (SMDCs). nih.gov

While there is no specific evidence of this compound being used in a targeted delivery system, its structure contains the necessary functional groups for such an application. The amino group could be attached to a targeting ligand, such as an antibody or a small molecule that binds to a receptor overexpressed on cancer cells, while the sulfonamide portion could be part of a cleavable linker attached to a drug. This would create a conjugate that could selectively deliver a therapeutic payload to diseased cells, potentially reducing systemic toxicity and improving therapeutic efficacy. The development of such systems often involves complex synthetic strategies to link the different components together. nih.gov

Emerging Research Areas and Future Perspectives for Aminodimethylbenzenesulfonamide Chemistry

Challenges in Synthesis and Scale-Up for Advanced Research Applications

The synthesis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide, like many substituted aromatic sulfonamides, presents inherent challenges that can impact its availability for advanced research applications. The classical laboratory synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. In the case of this compound, this would likely involve the multi-step synthesis of 2,3-dimethyl-6-nitrobenzene-1-sulfonyl chloride followed by reduction of the nitro group to an amine.

Challenges in this synthetic route can include:

Reaction Conditions: The sulfonylation and subsequent reduction steps often require harsh reagents and conditions, which can lead to side reactions and degradation of the starting materials or product.

Purification: The separation of the desired product from isomers and other impurities can be a significant hurdle, often requiring multiple chromatographic steps.

From a scale-up perspective, these challenges are magnified. The transition from laboratory-scale synthesis to larger-scale production for more extensive research or potential commercial applications necessitates the development of more efficient, cost-effective, and environmentally benign synthetic methods. Overcoming these hurdles is crucial for unlocking the full research potential of this compound.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental research offers a powerful paradigm for accelerating the study of compounds like this compound. This synergistic approach can provide valuable insights into the molecule's properties and potential applications, guiding experimental efforts and saving significant time and resources.

Computational approaches can be employed to predict a range of properties for this compound:

| Predicted Property | Computational Method | Potential Application |

| Molecular Geometry and Conformation | Density Functional Theory (DFT) | Understanding steric and electronic effects on reactivity and biological interactions. |

| Electronic Properties (HOMO/LUMO) | Time-Dependent DFT (TD-DFT) | Predicting spectroscopic properties and potential for use in electronic materials. |

| Lipophilicity (LogP) | Quantitative Structure-Activity Relationship (QSAR) | Estimating membrane permeability and potential for biological activity. |

| Binding Affinity to Biological Targets | Molecular Docking and Molecular Dynamics (MD) | Identifying potential protein targets and predicting inhibitory activity. |

Experimental validation is then essential to confirm these computational predictions. Techniques such as X-ray crystallography can determine the precise three-dimensional structure, while spectroscopic methods (NMR, IR, UV-Vis) can verify the electronic and vibrational properties. Biological assays are necessary to confirm any predicted interactions with enzymes or receptors. This iterative cycle of prediction and validation is a cornerstone of modern chemical research.

Future Directions in Mechanistic Biological Pathway Investigations